An In-depth Technical Guide to tert-Butyl 3-hydroxypropylmethylcarbamate: Properties, Structure, and Applications
An In-depth Technical Guide to tert-Butyl 3-hydroxypropylmethylcarbamate: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of tert-Butyl 3-hydroxypropylmethylcarbamate. It also explores its significant role as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in modern drug discovery.
Chemical Properties and Structure
tert-Butyl 3-hydroxypropylmethylcarbamate, with the IUPAC name tert-butyl N-(3-hydroxypropyl)-N-methylcarbamate, is a carbamate ester. Carbamates are organic compounds derived from carbamic acid (NH₂COOH). The presence of a bulky tert-butyl group and a hydrophilic hydroxypropyl chain imparts specific solubility and reactivity characteristics to the molecule.
Chemical Structure
The chemical structure of tert-Butyl 3-hydroxypropylmethylcarbamate consists of a central carbamate functional group. A methyl group and a 3-hydroxypropyl group are attached to the nitrogen atom, while a tert-butyl group is attached to the oxygen atom of the carbamate.
Key Structural Features:
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Carbamate Group (-N(R)-COO-R'): The core functional group, influencing the molecule's polarity and chemical reactivity.
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tert-Butyl Group (-C(CH₃)₃): A bulky, lipophilic group that can influence steric interactions and solubility in nonpolar solvents.
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3-Hydroxypropyl Group (-CH₂CH₂CH₂OH): A flexible alkyl chain with a terminal primary alcohol, which increases polarity and provides a reactive site for further chemical modifications.
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Methyl Group (-CH₃): Attached to the nitrogen, it completes the tertiary amine nature of the carbamate nitrogen.
Physicochemical Properties
A summary of the key physicochemical properties of tert-Butyl 3-hydroxypropylmethylcarbamate is presented in the table below. While experimental data for some properties are limited, predicted values from reliable sources are included.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉NO₃ | PubChem |
| Molecular Weight | 189.25 g/mol | PubChem |
| Appearance | Oil | ChemicalBook |
| Boiling Point | 120 °C at 0.08 Torr | ChemicalBook |
| Density (Predicted) | 1.020 ± 0.06 g/cm³ | ChemicalBook |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate | ChemicalBook |
| XLogP3-AA (Predicted) | 0.8 | PubChem |
Experimental Protocols
Synthesis
A general and widely used method for the synthesis of tert-butyl carbamates is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). For tert-Butyl 3-hydroxypropylmethylcarbamate, the synthesis would proceed from 3-(methylamino)-1-propanol.
Reaction:
3-(Methylamino)-1-propanol + Di-tert-butyl dicarbonate → tert-Butyl 3-hydroxypropylmethylcarbamate
General Protocol:
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Dissolution: Dissolve 3-(methylamino)-1-propanol in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cooling: Cool the solution in an ice bath (0 °C).
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Addition of Boc₂O: Add di-tert-butyl dicarbonate to the cooled solution. The reaction is typically performed in the presence of a non-nucleophilic base, like triethylamine or N,N-diisopropylethylamine, to neutralize the carbonic acid byproduct.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by Thin Layer Chromatography - TLC).
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Work-up: Quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
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Washing: Wash the combined organic layers with brine to remove any remaining aqueous impurities.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude tert-Butyl 3-hydroxypropylmethylcarbamate is typically an oil and can be purified using standard laboratory techniques.
Protocol for Column Chromatography:
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Stationary Phase: Silica gel is commonly used as the stationary phase.
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Mobile Phase: A mixture of nonpolar and polar solvents, such as hexane and ethyl acetate, is used as the eluent. The polarity of the mobile phase is optimized to achieve good separation of the product from any impurities.
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Procedure: The crude product is loaded onto the silica gel column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC to identify those containing the pure product.
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Concentration: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified tert-Butyl 3-hydroxypropylmethylcarbamate.
Analytical Methods
The purity and identity of the synthesized tert-Butyl 3-hydroxypropylmethylcarbamate can be confirmed using various analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| 1H NMR | Structural confirmation and purity assessment | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), methyl protons (singlet, ~2.8-3.0 ppm), and the propyl chain protons (multiplets). The hydroxyl proton will appear as a broad singlet. |
| 13C NMR | Structural confirmation | Resonances for the carbonyl carbon (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the carbons of the methyl and propyl groups. |
| FT-IR Spectroscopy | Identification of functional groups | Characteristic absorption bands for the O-H stretch of the alcohol (~3400 cm⁻¹), C-H stretches of the alkyl groups (~2850-3000 cm⁻¹), and a strong C=O stretch of the carbamate (~1680-1700 cm⁻¹). |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed, confirming the molecular weight. |
| HPLC/GC-MS | Purity assessment and quantification | A single major peak in the chromatogram indicates a high degree of purity. |
Role in PROTAC Drug Development
A significant application of tert-Butyl 3-hydroxypropylmethylcarbamate is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTAC Technology: A Paradigm Shift in Drug Discovery
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest. This technology offers a novel therapeutic modality with the potential to target proteins that have been historically considered "undruggable" by traditional small molecule inhibitors.
A PROTAC molecule consists of three key components:
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A ligand for the target protein (Protein of Interest - POI).
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A ligand for an E3 ubiquitin ligase.
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A chemical linker that connects the two ligands.
The linker plays a crucial role in the efficacy of a PROTAC by controlling the distance and relative orientation of the POI and the E3 ligase, which is critical for the formation of a productive ternary complex and subsequent ubiquitination of the target protein.
tert-Butyl 3-hydroxypropylmethylcarbamate as a PROTAC Linker
The structure of tert-Butyl 3-hydroxypropylmethylcarbamate, with its terminal hydroxyl group, makes it an ideal precursor for the synthesis of more complex linker structures. The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the attachment of either the POI-binding ligand or the E3 ligase-binding ligand. The Boc-protected amine allows for selective deprotection and subsequent elaboration of the linker chain.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The PROTAC signaling pathway, illustrating the formation of the ternary complex and subsequent protein degradation.
Caption: A typical workflow for the synthesis, purification, and analysis of tert-Butyl 3-hydroxypropylmethylcarbamate.
Conclusion
tert-Butyl 3-hydroxypropylmethylcarbamate is a valuable chemical entity with a straightforward synthesis and well-defined structural features. Its growing importance as a versatile linker in the rapidly advancing field of PROTAC-based drug discovery underscores its significance for researchers in medicinal chemistry and chemical biology. This guide provides the foundational knowledge required for the synthesis, characterization, and application of this compound in the development of next-generation therapeutics.
